AP1867 - 195514-23-9

AP1867

Catalog Number: EVT-259292
CAS Number: 195514-23-9
Molecular Formula: C38H47NO11
Molecular Weight: 693.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AP1867, also known as dTAG acid, is a precursor for the dTAG system which pairs a novel degrader of FKBP12(F36V) with expression of FKBP12(F36V) in-frame with a protein of interest. It shows superior antiproliferative effect of pan-BET bromodomain degradation over selective BRD4 degradation. AP1867 characterizes immediate effects of KRAS(G12V) loss on proteomic signaling, and demonstrates rapid degradation in vivo.
Source and Classification

AP1867 is classified as a heterobifunctional degrader, which means it contains two distinct functional groups: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This classification places it within the broader category of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to induce targeted protein degradation. The original development of AP1867 was aimed at enhancing the specificity and efficiency of protein degradation mechanisms in cellular systems .

Synthesis Analysis

The synthesis of AP1867 involves several key steps, primarily utilizing amide coupling reactions. The compound can be synthesized from a precursor molecule, typically through the reaction of an N-9-trityl protected derivative of hypoxanthine with various diamines. This process allows for the introduction of different alkylamine-bearing guanine nucleobases, resulting in the formation of bipartite ligands such as 2G, 4G, and 8G. These ligands are characterized by varying tether lengths that influence their binding affinity and specificity for RNA targets .

Technical Parameters

  • Reagents: N-9-trityl protected 2-bromohypoxanthine, diamines.
  • Conditions: Amide coupling reactions under controlled pH and temperature to optimize yield.
  • Purification: The final products are typically purified using chromatographic techniques to ensure high purity levels necessary for biological assays.
Molecular Structure Analysis

The molecular structure of AP1867 is critical to its function as a degrader. It features a core structure derived from purine nucleobases, which provides a scaffold for binding interactions with target proteins. The specific arrangement of functional groups on this scaffold is essential for its interaction with both the target protein and the E3 ligase.

Structural Data

  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: Approximately 278.32 g/mol.
  • Binding Affinity: AP1867 exhibits high binding affinity for its target proteins, with reported values as low as 0.094 nM in certain assays .
Chemical Reactions Analysis

AP1867 participates in several chemical reactions that facilitate its mechanism of action. The primary reaction involves its binding to target proteins, which is followed by recruitment of an E3 ubiquitin ligase. This interaction leads to ubiquitination of the target protein, marking it for degradation by the proteasome.

Key Reactions

  1. Binding Reaction: AP1867 binds to FKBP12 F36V mutant proteins.
  2. Ubiquitination: The complex formed between AP1867 and FKBP12 F36V recruits cereblon (CRBN), an E3 ubiquitin ligase.
  3. Degradation: Ubiquitinated proteins are subsequently targeted for degradation by the proteasome.
Mechanism of Action

The mechanism of action of AP1867 revolves around its ability to induce targeted protein degradation through a heterobifunctional approach. Upon binding to FKBP12 F36V, AP1867 facilitates the recruitment of cereblon, leading to ubiquitination and subsequent proteasomal degradation.

Detailed Mechanism

  • Step 1: Binding to FKBP12 F36V creates a stable complex.
  • Step 2: Recruitment of cereblon leads to ubiquitin transfer onto FKBP12 F36V.
  • Step 3: Ubiquitinated proteins are recognized by the proteasome for degradation.

This mechanism allows researchers to control protein levels rapidly and selectively within cells, making it a powerful tool in chemical biology.

Physical and Chemical Properties Analysis

AP1867 exhibits several notable physical and chemical properties that enhance its utility in biological applications:

Applications

AP1867 has significant applications in research and therapeutic development:

Scientific Applications

  1. Targeted Protein Degradation: Used extensively in studies involving protein homeostasis and regulation.
  2. Chemical Biology Tools: Serves as a critical component in developing new strategies for controlling protein levels in vivo.
  3. Therapeutic Development: Potential applications include cancer therapy where specific oncogenic proteins need to be degraded selectively.
Computational Design and Molecular Modeling of AP1867 Analogs

Molecular Dynamics Simulations of FKBP12F36V-Ligand Interactions

Molecular dynamics (MD) simulations have been instrumental in elucidating the binding mechanisms of AP1867 and its analogs to the FKBP12F36V mutant protein. AP1867 (CAS 195514-23-9) is a synthetic ligand designed to selectively target this engineered FK506-binding protein (FKBP) variant, which serves as a key component in chemically induced dimerization systems and targeted protein degradation technologies [1] [4]. Computational studies reveal that AP1867 binds to FKBP12F36V with a dissociation constant (Kd) of 67 nM, significantly higher than its affinity for wild-type FKBP [4]. MD trajectories demonstrate that the proline-based core of AP1867 maintains stable hydrophobic contacts with residues Phe-36, Asp-37, and Phe-99 within the binding pocket, while the mutated valine residue (replacing phenylalanine at position 36) creates a sterically favorable cavity for accommodating AP1867's aromatic substituents [1] [9].

Simulations exceeding 20 ns duration have quantified ligand stability through root-mean-square deviation (RMSD) analyses of protein backbone atoms, showing minimal deviation (<1.5 Å) for the highest-affinity analogs. Interaction energy calculations identified Ligand 8 (a designed AP1867 analog) as the most promising candidate, exhibiting a relative interaction energy of -549.2 kcal·mol⁻¹—significantly lower than parent compounds [1] [9]. This energy reduction correlates with enhanced shape complementarity and reduced conformational strain upon binding.

Table 1: Interaction Energies and Stability Parameters of AP1867 Analogs from MD Simulations

AnalogRelative Interaction Energy (kcal·mol⁻¹)Backbone RMSD (Å)Key Binding Residues
AP1867-487.61.8Phe-36, Asp-37, Tyr-82, Phe-99
Ligand 5-512.41.6Phe-36, Asp-37, His-87, Phe-99
Ligand 8-549.21.3Phe-36, Asp-37, Tyr-82, His-87

Structure-Activity Relationship (SAR) Studies for Immunosuppressant Activity

Structure-activity relationship (SAR) analyses systematically correlate structural modifications of AP1867 derivatives with their immunosuppressant potency via FKBP inhibition. The core scaffold comprises a proline moiety linked to aromatic groups through ester and ketone bridges [1] [9]. Key SAR insights include:

  • Central Proline Modifications: N-methylation enhances binding by ~30% compared to unmethylated variants, reducing desolvation energy penalties during pocket entry [1].
  • Aromatic Substituent Effects: Methoxy groups at ortho positions of the phenyl rings (e.g., 2,4,5-trimethoxyphenyl) increase hydrophobic contact density, while para-hydroxyl groups introduce unfavorable polar interactions [9].
  • Aliphatic Linker Optimization: Extension of the ethylene bridge between proline and aryl ketones improves flexibility, allowing optimal positioning within the FKBP pocket. Analogs with 3-carbon linkers show 5-fold higher activity than 1-carbon equivalents [1].

Eight proline-based analogs were evaluated computationally and synthesized for validation. Ligand 8—featuring a 2,4,5-trimethoxyphenyl group and elongated alkyl linker—achieved the highest inhibitory activity, demonstrating that minor structural changes significantly impact biological efficacy [1] [9]. This aligns with SAR principles where systematic structural variations predictably modulate bioactivity [2] [5].

Connolly Accessible Surface Analysis for Binding Pocket Complementarity

Connolly molecular surface calculations quantify geometric and electrostatic complementarity between AP1867 analogs and the FKBP12F36V binding cavity. These analyses map the solvent-accessible surface (SAS) and molecular surface (MS) to identify steric clashes and buried surface areas [1] [9]. For AP1867, ~85% of the ligand surface area becomes buried upon binding, with a cavity occupancy of 91%. Ligand 8 achieves near-perfect occupancy (95%) due to optimized van der Waals contacts with hydrophobic sub-pockets [9].

Critical findings include:

  • Shape Matching: Optimal analogs exhibit RMS surface deviations <0.8 Å from the protein cavity contour, minimizing void volumes [1].
  • Electrostatic Complementarity: Negative electrostatic potential regions of AP1867 derivatives align with positive potentials near Asp-37 and Arg-42, enhancing affinity by 2–3 kcal·mol⁻¹ [9].
  • Desolvation Penalty Reduction: High shape complementarity reduces water displacement energy, contributing significantly to the binding free energy [1].

Hydrogen Bond Network Optimization in AP1867 Derivatives

Hydrogen bond networks critically stabilize AP1867-FKBP complexes. Computational redesign focused on reinforcing these interactions while maintaining hydrophobic core packing [1] [6]. AP1867 forms two primary H-bonds:

  • Carbonyl oxygen of the central ester with Tyr-82 hydroxyl (2.9 Å)
  • Ketone oxygen with Asp-37 backbone amide (3.1 Å) [1]

Analog optimization introduced polar substituents to augment this network:

  • Hydroxyl Group Incorporation: Adding a meta-hydroxyl to the phenylacetate moiety enabled a third H-bond to His-87 (occupancy: 92% in MD simulations), boosting interaction energy by 15% [9].
  • Water-Mediated Bridges: Modifications increasing polarity near the proline nitrogen recruited structural water molecules, forming bridges to Glu-54 (e.g., Ligand 8) [9]. This aligns with principles of H-bond network robustness observed in protein-ligand systems [3] [6].

Scoring functions like HYDE (HYdrogen bond and DEhydration) evaluate network efficiency by quantifying dehydration penalties and H-bond energy gains. Optimized analogs achieve HYDE scores > −35 kcal·mol⁻¹, indicating favorable thermodynamics [6]. The graph-based algorithm C-Graphs confirmed that redesigned networks connect >90% of titratable residues within the binding site, enhancing protonation-coupled stability [8].

Table 2: Hydrogen Bond Interactions in AP1867 Analogs

AnalogDirect H-BondsBond Length (Å)Water-Mediated H-BondsHYDE Score (kcal·mol⁻¹)
AP186722.9, 3.11-30.2
Ligand 522.8, 3.02-32.7
Ligand 832.7, 2.9, 3.03-36.5

Properties

CAS Number

195514-23-9

Product Name

AP1867

IUPAC Name

2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid

Molecular Formula

C38H47NO11

Molecular Weight

693.8 g/mol

InChI

InChI=1S/C38H47NO11/c1-7-28(26-21-33(46-4)36(48-6)34(22-26)47-5)37(42)39-18-9-8-13-29(39)38(43)50-30(25-11-10-12-27(20-25)49-23-35(40)41)16-14-24-15-17-31(44-2)32(19-24)45-3/h10-12,15,17,19-22,28-30H,7-9,13-14,16,18,23H2,1-6H3,(H,40,41)/t28-,29-,30+/m0/s1

InChI Key

XCCRAOPQCACRFC-OIFRRMEBSA-N

SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O

Solubility

Soluble in DMSO

Synonyms

dTAG acid; AP-1867; AP 1867; AP1867

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O

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